1-(氯甲基)-1,2,3,4-四氢萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

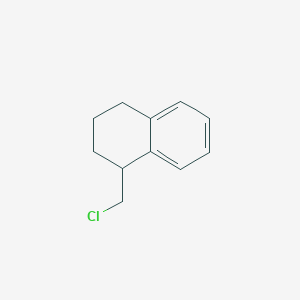

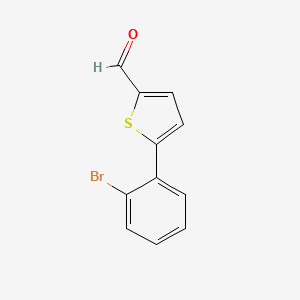

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13Cl. It is an organic compound that belongs to the class of chloromethylated aromatic compounds . It is used as a key material for synthesizing dye pigments and as a fluorescent brightening agent .

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through the Blanc chloromethylation reaction. This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride . The reaction involves mixing formaldehyde or paraformaldehyde with naphthalene, concentrated hydrochloric acid, and a catalyst, followed by stirring and reacting for a period at a certain temperature .Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene consists of a naphthalene ring with a chloromethyl group attached. The equilibrium structure for the ground state shows that the naphthalene ring is planar, and also the carbon atoms of the methylene group are lying approximately in the plane .Chemical Reactions Analysis

The chemical reactions involving 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene are typically electrophilic substitutions. For example, the Blanc chloromethylation reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromethyl group .科学研究应用

- Synthesis Methods : HCPs are permanent microporous polymer materials synthesized through post-crosslinking of polymer precursors, direct single-step polycondensation reactions of functional monomers, or crosslinking using external crosslinkers .

- Applications :

Hypercrosslinked Porous Polymers (HCPs)

Ultra-High Porous Carbon Materials

作用机制

Mode of Action

Chloromethyl groups in other compounds have been shown to interact with various biological targets, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s important to note that any compound with a chloromethyl group has the potential to interact with various biochemical pathways, depending on its specific targets .

Result of Action

Compounds with chloromethyl groups can potentially cause various cellular effects depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene interacts with its targets and its overall stability .

安全和危害

未来方向

The future directions for 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could involve its use in the synthesis of other organic compounds. For example, Selectfluor F-TEDA-BF4, a reagent for electrophilic fluorination, is one of the most efficient and popular reagents for this purpose . The development of safer and more efficient methods for the synthesis and use of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could be a potential area of future research.

属性

IUPAC Name |

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICFNHGBZXNUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)

![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)